molecular formula C7H5IN2 B7765975 3-iodo-7H-pyrrolo[2,3-b]pyridine

3-iodo-7H-pyrrolo[2,3-b]pyridine

Cat. No.: B7765975
M. Wt: 244.03 g/mol
InChI Key: BTIANIFSBYIGPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-7H-pyrrolo[2,3-b]pyridine (CAS: 23616-57-1) is a nitrogen-containing bicyclic heterocycle with a molecular formula of C₇H₅IN₂ and a molecular weight of 244.03 g/mol . It serves as a key intermediate in organic synthesis, particularly in pharmaceutical research, due to its versatile scaffold. The iodine substituent at the 3-position introduces steric bulk and electron-withdrawing properties, which influence both its reactivity and interactions with biological targets .

Structurally, the pyrrolo[2,3-b]pyridine core consists of a fused pyrrole and pyridine ring system. This scaffold is bioisosteric to purines, enabling interactions with enzymes and receptors involved in signaling pathways .

Properties

IUPAC Name

3-iodo-7H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIANIFSBYIGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C2=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=NC=C(C2=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

The process begins with the condensation of an iodinated pyridine-derived hydrazine (1 ) and a cyclic ketone (2 ) in polyphosphoric acid (PPA) at 120–140°C. The acid catalyzes both imine formation and subsequent-sigmatropic rearrangement, yielding the iodinated pyrrolopyridine core (3 ).

Key Steps :

  • Hydrazine Synthesis : 3-Iodopyridine-2-carbohydrazide is prepared via hydrazinolysis of the corresponding methyl ester.

  • Cyclization : Heating in PPA induces cyclodehydration, with the iodine atom retained at the 3-position due to electronic stabilization of the transition state.

Optimization Insights :

  • Acid Strength : PPA (85% P₂O₅) achieves higher yields (68–72%) compared to H₂SO₄ or HCl, minimizing side reactions like demethylation.

  • Temperature Control : Maintaining 130°C prevents decomposition of iodinated intermediates.

Table 1: Fischer Cyclization Performance

PrecursorAcid MediumTemperature (°C)Yield (%)Purity (%)
3-Iodopyridine hydrazidePPA1307198
5-Iodopyridine hydrazidePPA1306897

Direct Electrophilic Iodination

Post-synthetic iodination offers flexibility but demands precise control over regioselectivity. Electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) targets electron-rich positions on the pyrrolopyridine ring.

Reaction Conditions

  • Substrate : 7H-Pyrrolo[2,3-b]pyridine (4 )

  • Iodinating Agent : ICl (1.2 eq) in CH₂Cl₂ at 0°C → RT

  • Directing Groups : A methoxy group at position 2 enhances 3-iodination by activating the adjacent carbon.

Mechanistic Analysis :
ICl generates iodonium ions (I⁺), which undergo electrophilic aromatic substitution. The 3-position is favored due to resonance stabilization from the pyrrole nitrogen.

Challenges :

  • Regiocompetition : Without directing groups, iodination occurs at both 3- and 5-positions (≈1:1 ratio).

  • Side Reactions : Over-iodination or ring oxidation observed at elevated temperatures (>40°C).

Table 2: Electrophilic Iodination Outcomes

SubstrateReagentTemperature (°C)3-Iodo:5-Iodo RatioYield (%)
7H-Pyrrolo[2,3-b]pyridineICl251:145
2-Methoxy derivativeNIS0 → 259:182

Metal-Catalyzed C-H Activation

Transition-metal catalysis enables direct C-H bond functionalization, bypassing pre-functionalized precursors. Palladium and copper complexes facilitate regioselective iodination at the 3-position.

Palladium-Mediated Protocol

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : 1,10-Phenanthroline (10 mol%)

  • Iodine Source : NIS (1.5 eq)

  • Solvent : DMF at 80°C

Mechanism :
Oxidative addition of Pd⁰ to NIS forms a Pd²⁺-iodide complex, which directs iodination via a six-membered cyclopalladation intermediate.

Performance :

  • Yield : 78%

  • Regioselectivity : >95% 3-iodo product

Table 3: Metal-Catalyzed Iodination Parameters

CatalystLigandIodine SourceTemp (°C)Yield (%)
Pd(OAc)₂1,10-PhenanthrolineNIS8078
CuIDMEDAI₂10065
Starting HalogenReagentCatalystYield (%)Purity (%)
BrNaICuI8899
ClNaICuI4295

Cross-Coupling Strategies

Suzuki-Miyaura and Sonogashira couplings introduce iodine via pre-functionalized boron or alkyne reagents.

Suzuki-Miyaura Approach

  • Substrate : 3-Bromo-7H-pyrrolo[2,3-b]pyridine (5 )

  • Reagent : Iodophenylboronic acid (1.2 eq)

  • Conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃, DME/H₂O (3:1), 90°C

Outcome :

  • Yield : 74%

  • Selectivity : Single isomer due to oxidative addition specificity.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at position 3 serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon and carbon–heteroatom bonds.

Suzuki–Miyaura Coupling

This reaction facilitates aryl–aryl bond formation using boronic acids. For example:

3-Iodo-7H-pyrrolo[2,3-b]pyridine+ArB(OH)2Pd catalyst3-Aryl-7H-pyrrolo[2,3-b]pyridine\text{this compound} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{3-Aryl-7H-pyrrolo[2,3-b]pyridine}

Conditions :

  • Catalyst: Pd(OAc)₂ (2 mol%)

  • Ligand: XantPhos (10 mol%)

  • Base: KOH (10 equiv)

  • Solvent: Toluene, 80°C
    Yield : Up to 60% for aryl derivatives .

Sonogashira Coupling

Used for introducing alkynyl groups:

This compound+RC≡CHPd/Cu3-Alkynyl-7H-pyrrolo[2,3-b]pyridine\text{this compound} + \text{RC≡CH} \xrightarrow{\text{Pd/Cu}} \text{3-Alkynyl-7H-pyrrolo[2,3-b]pyridine}

Typical Reagents :

  • PdCl₂(PPh₃)₂, CuI, PPh₃

  • Solvent: THF, 60°C .

Nucleophilic Substitution

The iodine atom undergoes substitution with nucleophiles under mild conditions:

NucleophileReagentProductYieldSource
AzideNaN₃, DMF, 50°C3-Azido-7H-pyrrolo[2,3-b]pyridine85%
ThiolRSH, K₂CO₃, DMSO, RT3-Thioether derivatives70–90%
AmineNH₃ (aq.), EtOH, reflux3-Amino-7H-pyrrolo[2,3-b]pyridine65%

Electrophilic Aromatic Substitution

The electron-rich pyrrole nitrogen directs electrophiles to the 2- and 5-positions:

Nitration

This compoundHNO3/H2SO42-Nitro-3-iodo-7H-pyrrolo[2,3-b]pyridine\text{this compound} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2-Nitro-3-iodo-7H-pyrrolo[2,3-b]pyridine}

Yield : 55% .

Bromination

This compoundBr2/AcOH5-Bromo-3-iodo-7H-pyrrolo[2,3-b]pyridine\text{this compound} \xrightarrow{\text{Br}_2/\text{AcOH}} \text{5-Bromo-3-iodo-7H-pyrrolo[2,3-b]pyridine}

Yield : 78% .

Oxidation

The pyrrole ring can be oxidized to form N-oxides:

This compoundmCPBAThis compound N-oxide\text{this compound} \xrightarrow{\text{mCPBA}} \text{this compound N-oxide}

Conditions : m-Chloroperbenzoic acid (mCPBA), CH₂Cl₂, RT .

Reduction

Deiodination via catalytic hydrogenation:

This compoundH2/Pd-C7H-pyrrolo[2,3-b]pyridine\text{this compound} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{7H-pyrrolo[2,3-b]pyridine}

Yield : 92% .

Reaction with Chloroform

Under alkaline conditions, the ring expands to form a 1,8-naphthyridine derivative:

This compoundCHCl3/NaOH1,8-Naphthyridine derivative\text{this compound} \xrightarrow{\text{CHCl}_3/\text{NaOH}} \text{1,8-Naphthyridine derivative}

Yield : 40% .

Diazotization

Formation of diazonium salts for further functionalization:

This compoundNaNO2/HCl3-Diazo-7H-pyrrolo[2,3-b]pyridine\text{this compound} \xrightarrow{\text{NaNO}_2/\text{HCl}} \text{3-Diazo-7H-pyrrolo[2,3-b]pyridine}

Application : Intermediate for click chemistry .

Scientific Research Applications

Anticancer Activity

Research indicates that pyrrolo[2,3-b]pyridine derivatives, including 3-iodo-7H-pyrrolo[2,3-b]pyridine, exhibit significant anticancer properties. Compounds within this class have been shown to inhibit various cancer cell lines by targeting specific molecular pathways involved in tumor growth and proliferation.

  • Mechanism of Action: The compound's mechanism often involves the inhibition of kinases that are crucial for cancer cell survival and proliferation. For instance, certain derivatives have been identified as inhibitors of the FMS kinase, which is implicated in various cancers .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored with promising results against both bacterial and fungal pathogens. Its derivatives have demonstrated efficacy against strains such as Staphylococcus aureus and Candida albicans, making them candidates for developing new antimicrobial agents .

Neuroprotective Applications

Recent studies have highlighted the neuroprotective effects of pyrrolo[2,3-b]pyridine derivatives. These compounds are being investigated for their potential to ameliorate conditions such as neurodegenerative diseases.

  • Hearing Loss Treatment: A notable application is in the development of therapies aimed at preventing sensorineural hearing loss. Compositions based on pyrrolo[2,3-b]pyridine structures have been patented for this purpose, suggesting a novel approach to treating auditory impairments .

Diabetes Management

The compound has also shown promise in managing diabetes through its ability to enhance insulin sensitivity and reduce blood glucose levels. Research indicates that specific derivatives can act as aldose reductase inhibitors, potentially mitigating complications associated with diabetes such as neuropathy and cataracts .

Synthesis and Derivative Development

The synthesis of this compound involves various chemical reactions including iodination and modification through Mannich reactions. These synthetic pathways allow for the creation of a diverse library of derivatives with tailored biological activities.

Synthesis Method Description
IodinationIntroduction of iodine at the 3-position enhances biological activity.
Mannich ReactionFormation of new derivatives by reacting with aldehydes and amines.
Ring ExpansionModifications leading to the formation of related naphthyridine structures.

Anticancer Research

A study demonstrated that modified pyrrolo[2,3-b]pyridine compounds exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for reducing side effects in cancer therapies.

Antimicrobial Efficacy

In vitro studies revealed that certain derivatives significantly inhibited the growth of Staphylococcus aureus, suggesting their potential use in treating resistant bacterial infections.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Comparison with Similar Heterocyclic Compounds

Structural and Electronic Comparisons

Table 1: Structural and Electronic Properties of Related Heterocycles
Compound Core Structure Heteroatoms Key Substituent Molecular Weight (g/mol)
3-Iodo-7H-pyrrolo[2,3-b]pyridine Pyrrolo[2,3-b]pyridine N, N Iodo (C3) 244.03
Thieno[2,3-b]pyridine Thieno[2,3-b]pyridine S, N Variable ~180–250
Furo[2,3-b]pyridine Furo[2,3-b]pyridine O, N Variable ~150–220
7-Azaindole Pyrrolo[2,3-b]pyridine N, N Unsubstituted 118.14
  • Key Differences: Electron Density: The sulfur atom in thieno[2,3-b]pyridines is less electronegative than nitrogen in pyrrolo analogs, leading to differences in aromaticity and charge distribution . Solubility: Pyrrolo[2,3-b]pyridines generally exhibit higher polarity than thieno analogs due to nitrogen’s ability to form hydrogen bonds, though the hydrophobic iodo group in this compound may reduce aqueous solubility . Reactivity: The iodine substituent enables cross-coupling reactions (e.g., Suzuki, Sonogashira), which are less feasible in unsubstituted analogs .

Physicochemical and Pharmacokinetic Properties

Table 4: Solubility and Pharmacokinetic Challenges
Compound Aqueous Solubility Pharmacokinetic Issues Mitigation Strategies
This compound Low (iodo group) High hydrophobicity Formulation with cyclodextrins
Thieno[2,3-b]pyridine Very low Poor absorption, rapid clearance Solubilizing groups (e.g., morpholine)
Furo[2,3-b]pyridine Moderate Moderate metabolic stability Structural optimization
  • Key Insights: Thieno[2,3-b]pyridines require solubilizing groups (e.g., morpholine) or polymer-based formulations to overcome poor solubility . The iodo group in this compound necessitates advanced delivery systems, such as lipid nanoparticles .

Q & A

Q. What are the common synthetic routes for 3-iodo-7H-pyrrolo[2,3-b]pyridine?

The synthesis typically involves regioselective halogenation and cross-coupling reactions. For example:

  • Iodination : Direct iodination of the pyrrolo[2,3-b]pyridine core using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to ensure regioselectivity at the 3-position .
  • Cross-coupling : Suzuki-Miyaura or Stille couplings with boronic acids or stannanes. highlights the use of Pd(OAc)₂/TPPTS in MeCN/water for coupling reactions, yielding derivatives with retained iodophenyl groups .
  • Functionalization : Post-synthetic modifications, such as fluorination (using Selectfluor®) or nitration, as described in for introducing nitro or trifluoromethyl groups .

Q. How is this compound characterized?

Key characterization methods include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR (for fluorinated analogs) to confirm substitution patterns and regiochemistry (e.g., δ 7.23 ppm for H-5 in 3-fluoro-4-chloro derivatives ).
  • HRMS : High-resolution mass spectrometry validates molecular weight and purity (e.g., HRMS (ESI) for a 3-nitro derivative: m/z 649.1686 ).
  • X-ray Crystallography : Used sparingly due to compound instability but critical for confirming absolute configurations in complex analogs .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom at the 3-position acts as a directing group, enhancing regioselectivity in Pd-catalyzed couplings. For example:

  • Suzuki Reactions : demonstrates that boronic acids preferentially react at the 5-position of the pyrrolo[2,3-b]pyridine core, leaving the iodine intact for further functionalization .
  • Negishi Couplings : Iodo groups enable sequential cross-couplings with organozinc reagents, critical for generating diverse libraries of kinase inhibitors .
  • Limitations : Steric hindrance from the iodine atom may reduce yields in bulky substituent introductions, requiring optimized conditions (e.g., Cs₂CO₃ as base) .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Semiempirical MO Calculations : Used to correlate ionization potentials (IPs) with fungicidal activity. Lower IPs in 3-substituted derivatives enhance electron donation, improving binding to fungal targets like Pyricularia oryzae .
  • Docking Studies : Molecular docking into kinase active sites (e.g., BTK or B-RAF) identifies key interactions, such as hydrogen bonding between the iodine and Thr474 in BTK .
  • QSAR Models : Quantitatively link substituent electronic properties (Hammett σ constants) to IC₅₀ values, guiding rational design .

Q. What strategies improve regioselective functionalization of the pyrrolo[2,3-b]pyridine core?

  • Directed C-H Activation : Rh(III)-catalyzed annulation with alkynes selectively functionalizes the 4-position, bypassing the need for pre-halogenation .
  • Protection/Deprotection : Temporary N-oxide formation (e.g., using mCPBA) directs chlorination or nitration to specific positions .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in heterocycle formation, as seen in thiochromeno[2,3-b]pyridine syntheses .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activities of this compound derivatives?

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231 in ) or enzyme sources (recombinant vs. native kinases) can alter IC₅₀ values .
  • Solubility Effects : Poor aqueous solubility of iodinated analogs may lead to underestimated activity in vitro; use of DMSO vehicles >0.1% can introduce artifacts .
  • Metabolic Stability : In vivo studies (e.g., zebrafish models in ) may reveal rapid deiodination, reducing efficacy compared to in vitro data .
  • Validation : Cross-check with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) to confirm target engagement .

Methodological Best Practices

  • Synthetic Optimization : Use TLC or LC-MS to monitor reaction progress, especially for moisture-sensitive steps (e.g., trifluoromethylation in ) .
  • Toxicity Screening : Prioritize compounds with >10 μM selectivity indices in non-neoplastic cell lines (e.g., Hs578Bst fibroblasts in ) .
  • Data Reproducibility : Report detailed reaction conditions (e.g., Pd catalyst loading, solvent ratios) to enable replication .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.